molecular formula C29H26N2O4S B4555513 (2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4555513
M. Wt: 498.6 g/mol
InChI Key: QJWLKKPIKWWRCV-DIBXZPPDSA-N
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Description

The compound “(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and subsequent functionalization The core structure of thiazolo[3,2-a]benzimidazole can be synthesized through a cyclization reaction involving a benzimidazole derivative and a thioamide

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy and phenoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form a corresponding alkane.

    Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield an aldehyde, while reduction of the benzylidene group can yield an alkane.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, thiazolo[3,2-a]benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound may exhibit similar activities and can be investigated for its potential therapeutic applications.

Medicine

In medicine, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or optical properties.

Mechanism of Action

The mechanism of action of the compound depends on its specific interactions with molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]benzimidazole derivatives with different substituents. These compounds may exhibit similar biological activities and can be compared based on their structural features and functional properties.

Uniqueness

The uniqueness of the compound lies in its specific substituents, which may impart distinct biological activities and chemical reactivity

Properties

IUPAC Name

(2Z)-2-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4S/c1-3-9-21-10-5-8-13-24(21)34-16-17-35-25-15-14-20(18-26(25)33-4-2)19-27-28(32)31-23-12-7-6-11-22(23)30-29(31)36-27/h3,5-8,10-15,18-19H,1,4,9,16-17H2,2H3/b27-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWLKKPIKWWRCV-DIBXZPPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=CC=C5CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=CC=C5CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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